Trans-Tert-Butyl 1,4,5,5A,6,12A-Hexahydroazepino[4,5-F]Benzo[B][1,4,5]Oxathiazepine-3(2H)-Carboxylate 7,7-Dioxide
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Description
Trans-Tert-Butyl 1,4,5,5A,6,12A-Hexahydroazepino[4,5-F]Benzo[B][1,4,5]Oxathiazepine-3(2H)-Carboxylate 7,7-Dioxide is a useful research compound. Its molecular formula is C17H24N2O5S and its molecular weight is 368.45. The purity is usually 95%.
BenchChem offers high-quality Trans-Tert-Butyl 1,4,5,5A,6,12A-Hexahydroazepino[4,5-F]Benzo[B][1,4,5]Oxathiazepine-3(2H)-Carboxylate 7,7-Dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trans-Tert-Butyl 1,4,5,5A,6,12A-Hexahydroazepino[4,5-F]Benzo[B][1,4,5]Oxathiazepine-3(2H)-Carboxylate 7,7-Dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Properties: Investigations suggest that derivatives of this compound exhibit antiviral activity. Researchers have explored their effectiveness against viruses such as hepatitis C (HCV) by targeting specific viral enzymes .
Biological Activity: The [1,2,4]-triazino[5,6-b]indole group, which is part of this compound, has been associated with antimalarial, antidepressant, and antileishmanial activities . Further studies are needed to understand the precise mechanisms and optimize these properties.
Supramolecular Chemistry
The compound’s unique heterocyclic framework lends itself to supramolecular chemistry. Researchers have investigated its interactions with metal ions and its potential as a building block for complex structures . These studies contribute to our understanding of molecular recognition and self-assembly.
Organic Synthesis
In the realm of synthetic chemistry, incorporating tert-butyl groups into heterocycles has gained prominence. The introduction of a tert-butyl group can enhance biological activity, stability, and lipophilicity. Researchers have successfully synthesized tert-butyl-substituted derivatives of this compound, expanding the toolbox for drug design .
Antimicrobial Agents
While specific studies on this compound’s antimicrobial properties are scarce, its structural features warrant exploration. Novel derivatives could potentially serve as antimicrobial agents, contributing to the fight against infectious diseases .
Cancer Research
Although direct evidence is limited, the compound’s core structure resembles other indole-based molecules with reported anticancer properties. Researchers have designed related compounds, such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, as potential anti-tumor agents . Further investigations are needed to validate its efficacy in cancer therapy.
Materials Science
The compound’s fused heterocyclic system may find applications in materials science. Researchers have explored similar structures for their fluorescent properties and as components in optoelectronic devices . Investigating its behavior in different environments could reveal novel material properties.
properties
IUPAC Name |
tert-butyl (1S,11S)-9,9-dioxo-2-oxa-9λ6-thia-10,14-diazatricyclo[9.5.0.03,8]hexadeca-3,5,7-triene-14-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-17(2,3)24-16(20)19-10-8-12-13(9-11-19)23-14-6-4-5-7-15(14)25(21,22)18-12/h4-7,12-13,18H,8-11H2,1-3H3/t12-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQDRWLAFBMKRI-STQMWFEESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(CC1)OC3=CC=CC=C3S(=O)(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@H](CC1)OC3=CC=CC=C3S(=O)(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trans-Tert-Butyl 1,4,5,5A,6,12A-Hexahydroazepino[4,5-F]Benzo[B][1,4,5]Oxathiazepine-3(2H)-Carboxylate 7,7-Dioxide |
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